4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl intermediate, followed by the introduction of the ethoxyphenyl and morpholinyl groups. The final step involves the formation of the pyrrol-2-one ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to simplify the compound’s structure or alter its reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler, more reduced structure.
Scientific Research Applications
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: The compound’s potential therapeutic properties could be explored for developing new drugs or treatments.
Industry: It may have applications in the production of specialty chemicals, materials, or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid
- 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutanoic acid
- 4-(3,4-ethylenedioxyphenyl)-butyric acid
Uniqueness
Compared to these similar compounds, 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one stands out due to its combination of functional groups and structural complexity. This uniqueness may confer specific properties and reactivity that make it particularly valuable for certain applications.
Properties
Molecular Formula |
C27H30N2O7 |
---|---|
Molecular Weight |
494.5g/mol |
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H30N2O7/c1-2-34-20-6-3-18(4-7-20)24-23(25(30)19-5-8-21-22(17-19)36-16-15-35-21)26(31)27(32)29(24)10-9-28-11-13-33-14-12-28/h3-8,17,24,30H,2,9-16H2,1H3/b25-23+ |
InChI Key |
UKYJJDMJBKBXMT-WJTDDFOZSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCN5CCOCC5 |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCN5CCOCC5 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCN5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.